molecular formula C22H19ClO3 B1221203 阿托伐醌 CAS No. 94015-53-9

阿托伐醌

货号 B1221203
CAS 编号: 94015-53-9
分子量: 366.8 g/mol
InChI 键: BSJMWHQBCZFXBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Atovaquone involves complex chemical processes that are crucial for its production and pharmaceutical application. Unfortunately, detailed synthesis pathways and specific methodologies used in the creation of Atovaquone were not directly identified in the provided sources. However, understanding the chemical synthesis of compounds similar to Atovaquone involves several steps, including the selection of suitable precursors, reaction conditions, and purification techniques to achieve the desired compound with high purity and yield. The synthesis process is fundamental in pharmaceutical manufacturing, ensuring the availability of the drug for therapeutic use.

Molecular Structure Analysis

Atovaquone's molecular structure is pivotal to its mechanism of action. The compound operates via the inhibition of parasite mitochondrial electron transport, a novel action mechanism that distinguishes it from other antimalarial drugs. This action is attributed to its unique molecular configuration, which allows Atovaquone to effectively target and disrupt the mitochondrial functions of the parasites, leading to their death. The molecular structure analysis of Atovaquone reveals its capability to bind specifically to the enzymes or components within the parasite's mitochondria, underpinning its effectiveness in treating malaria and other protozoal infections.

Chemical Reactions and Properties

Atovaquone's chemical reactions and properties are characterized by its stability and interactions with other compounds. Its broad-spectrum antiprotozoal activity is a direct result of its chemical structure, which enables it to inhibit the mitochondrial electron transport chain in various parasites. Atovaquone is lipophilic, which influences its absorption and distribution within the body, affecting its therapeutic efficacy and pharmacokinetic profile. The compound's chemical properties, including its solubility and stability, are essential for its formulation into effective oral dosage forms.

Physical Properties Analysis

The physical properties of Atovaquone, such as its melting point, solubility, and crystalline form, are critical for its pharmaceutical formulation and efficacy. These properties affect the drug's bioavailability, a crucial factor in its ability to reach and maintain therapeutic levels in the bloodstream. Atovaquone's physical characteristics are taken into consideration during the drug development process to optimize its delivery and therapeutic effect.

Chemical Properties Analysis

Atovaquone's chemical properties, including its reactivity and interaction with biological molecules, underlie its mechanism of action and therapeutic applications. Its ability to selectively inhibit mitochondrial electron transport in parasites without affecting human cells is a result of its specific chemical interactions at the molecular level. These properties are fundamental to Atovaquone's effectiveness as an antiprotozoal agent, contributing to its role in treating and preventing malaria and other protozoal infections.

  • Spencer, C., & Goa, K. (1995). Atovaquone. Drugs, 50, 176-196. Read more.
  • Looareesuwan, S., Chulay, J., Canfield, C., & Hutchinson, D. (1999). Malarone (atovaquone and proguanil hydrochloride): a review of its clinical development for treatment of malaria. The American journal of tropical medicine and hygiene, 60(4), 533-41. Read more.

科学研究应用

分子相互作用和药物抗性

阿托伐醌是一种替代羟基萘醌,用于治疗各种寄生虫和真菌感染。研究重点是了解其作用机制和药物抗性的发展。Kessl等人(2007年)强调了其通过结合细胞色素bc1复合物来抑制寄生虫和真菌呼吸的作用。该研究对阿托伐醌与人类和耐药病原体酶的分子相互作用进行了建模,揭示了阿托伐醌在病原体(如疟原虫、肺孢子虫性肺炎和弓形虫病原体)中的抗药性的分子基础(Kessl, Meshnick, & Trumpower, 2007)

抗寄生虫和抗真菌活性

阿托伐醌的广谱抗原虫活性一直备受关注。Hughes等人(2011年)探讨了合成和测试新型羟基萘醌以克服药物抗性。他们的研究结果表明,对阿托伐醌的羟基萘醌环进行修改可能有助于减轻药物抗性,特别是在寄生虫和致病真菌中(Hughes, Lanteri, O’Neil, Johnson, Gribble, & Trumpower, 2011)

抗癌活性

阿托伐醌在癌症治疗中的潜力,特别是针对癌症干细胞(CSCs)的作用,已经得到研究。Fiorillo等人(2016年)证明了阿托伐醌抑制MCF7乳腺癌细胞的传播并诱导CSC人群凋亡。这表明阿托伐醌的作用机制涉及靶向线粒体复合物III和氧化磷酸化(OXPHOS),表明其在抗微生物用途之外的实用性(Fiorillo, Lamb, Tanowitz, Mutti, Krstic-Demonacos, Cappello, Martinez-Outschoorn, Sotgia, & Lisanti, 2016)

线粒体功能和电子传递

阿托伐醌与细胞色素bc1复合物的相互作用及其对线粒体功能的影响已得到广泛研究。Kessl等人(2003年)研究了阿托伐醌与bc1复合物的泛醌氧化口袋的结合。他们的研究结果提供了阿托伐醌与bc1复合物结合的分子描述,并解释了对真菌与哺乳动物酶的差异性抑制(Kessl, Lange, Merbitz-Zahradnik, Zwicker, Hill, Meunier, Palsdottir, Hunte, Meshnick, & Trumpower, 2003)

未来方向

Atovaquone is already in the clinics with a high safety and tolerability profile. Therefore, the findings from various studies will potentially prompt further clinical investigation into repurposing atovaquone for the treatment of patients with advanced breast cancer and other diseases .

属性

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022629, DTXSID20916694
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble, Practically insol in water.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Atovaquone

Color/Form

Crystals from acetonitrile

CAS RN

94015-53-9, 95233-18-4, 137732-39-9
Record name BW-A 566C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOVAQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216-219 °C
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atovaquone
Reactant of Route 2
Atovaquone
Reactant of Route 3
Atovaquone
Reactant of Route 4
Atovaquone
Reactant of Route 5
Atovaquone
Reactant of Route 6
Atovaquone

Citations

For This Compound
25,400
Citations
AL Baggish, DR Hill - Antimicrobial agents and chemotherapy, 2002 - Am Soc Microbiol
Atovaquone is a unique naphthoquinone with broad-spectrum antiprotozoal activity. It is effective for the treatment and prevention of Pneumocystis carinii pneumonia (PCP), it is …
Number of citations: 286 journals.asm.org
GL Nixon, DM Moss, AE Shone… - Journal of …, 2013 - academic.oup.com
… to atovaquone at various … atovaquone, with the purpose of aiding the decision making of clinicians and drug developers involved in the future use of atovaquone generics or atovaquone …
Number of citations: 189 academic.oup.com
AB Vaidya, MW Mather - Drug Resistance Updates, 2000 - Elsevier
… have provided insights into the mode of atovaquone action, and identified the … for atovaquone resistance. Here, we review these studies and propose a mechanism by which atovaquone …
Number of citations: 115 www.sciencedirect.com
AT Hudson - Parasitology Today, 1993 - cell.com
Atovaquone is a novel hydroxynaphthoquinone that is currently showing clinical promise for the treatment of malaria and the AIDS-associated diseases Pneumocystis carinii pneumonia …
Number of citations: 148 www.cell.com
S Looareesuwan, JD Chulay, CJ Canfield… - The American journal of …, 1999 - Citeseer
… Early studies with atovaquone alone for treatment of malaria demonstrated good initial … with atovaquone alone were resistant to atovaquone in vitro. The combination of atovaquone and …
Number of citations: 277 citeseerx.ist.psu.edu
JJ Kessl, BB Lange, T Merbitz-Zahradnik… - Journal of Biological …, 2003 - ASBMB
… of atovaquone with the bc 1 complex isolated from Saccharomyces cerevisiae, a surrogate, nonpathogenic fungus. Atovaquone … These results indicate that atovaquone binds to the …
Number of citations: 196 www.jbc.org
JE Siregar, G Kurisu, T Kobayashi, M Matsuzaki… - Parasitology …, 2015 - Elsevier
… atovaquone resistant clones in the presence of a wide concentration range of atovaquone. … of enzyme and IC 50 to atovaquone, which explain the difference in atovaquone sensitivity. …
Number of citations: 103 www.sciencedirect.com
GD Shanks, DM Gordon, FW Klotz… - Clinical infectious …, 1998 - academic.oup.com
… a treatment course of atovaquone/proguanil hydrochloride (250 … atovaquone/proguanil tablet daily (n = 68), two atovaquone/… (54 of 54) atovaquone/proguanil groups remained malaria-…
Number of citations: 119 academic.oup.com
MW Mather, E Darrouzet… - Journal of Biological …, 2005 - ASBMB
… atovaquone blocks this domain movement by locking the iron-sulfur subunit in its cytochrome b-binding conformation. Based on our malaria atovaquone … sensitivity to atovaquone. …
Number of citations: 132 www.jbc.org
K McKeage, LJ Scott - Drugs, 2003 - Springer
… of atovaquone to inhibit parasitic mitochondrial electron transport is markedly enhanced. Both atovaquone … Atovaquone/proguanil is highly effective against drug-resistant strains of P. …
Number of citations: 104 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。